1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one
Description
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one is a substituted hydroxyacetophenone derivative characterized by a hydroxyl group at the 2-position, a 2-methoxyethyl substituent at the 5-position, and a branched 2,2-dimethylpropan-1-one moiety.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[2-hydroxy-5-(2-methoxyethyl)phenyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)13(16)11-9-10(7-8-17-4)5-6-12(11)15/h5-6,9,15H,7-8H2,1-4H3 |
InChI Key |
JXUOVEGGUXHMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=CC(=C1)CCOC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-(2-methoxyethyl)benzaldehyde and 2,2-dimethylpropan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common conditions include refluxing in an organic solvent like methanol or ethanol.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures and pH levels to optimize the reaction.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidation-reduction reactions and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of hydroxyacetophenones and chalcone derivatives. Below is a detailed comparison with key analogs:
Structural Analogues
Key Observations :
- The 2-hydroxy-5-substituted phenyl motif is common across analogs, but the nature of the substituent (e.g., methoxyethyl vs. diazenyl or methoxy) dictates solubility and reactivity.
Antimicrobial Activity :
- Chalcone derivatives (e.g., 3-(2-hydroxy-5-(aryl-diazenyl)phenyl)-1-arylprop-2-en-1-ones ) exhibit strong antibacterial and antifungal activity. For instance, compounds 5b and 5c outperformed standard drugs in inhibition assays .
- 1-(1H-Benzotriazol-1-yl)-2-(heterocyclic)ethanones showed moderate-to-good antimicrobial activity, though less potent than the aforementioned chalcones .
Flame Retardancy :
- Chalcone derivatives with nitrobenzothiazoldiazenyl substituents (e.g., Add.
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound likely improves water solubility compared to analogs with hydrophobic aryl-diazenyl groups (e.g., chalcones in ).
- Thermal Stability: Branched ketones (e.g., 2,2-dimethylpropanone) typically exhibit higher thermal stability than linear ketones due to reduced steric strain.
Biological Activity
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one, also known by its CAS number 1455374-27-2, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.
- Molecular Formula : C14H20O3
- Molecular Weight : 236.30 g/mol
- Purity : Typically ≥98%
- Physical State : Solid
- Melting Point : Approximately 96.0 to 100.0 °C
- Solubility : Soluble in organic solvents such as toluene
The biological activity of this compound is attributed to its ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that compounds similar to 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown that they can inhibit enzymes associated with the metabolism of neurotransmitters, potentially affecting neurological functions .
Receptor Modulation
This compound may also act as a modulator of certain receptors in the central nervous system. Compounds with similar structures have been identified as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity . This suggests potential implications for treating neurological disorders like epilepsy.
Biological Activity Data
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of related compounds, it was found that certain derivatives could significantly reduce neuronal cell death induced by excitotoxicity. The mechanism was linked to the inhibition of AMPA receptor-mediated calcium influx, which is critical in preventing excitotoxic damage .
Case Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial properties of similar compounds. Results indicated that these compounds exhibited significant antibacterial activity against various strains, suggesting potential applications in developing new antimicrobial agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
